molecular formula C9H7N5O B12241970 3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole

3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole

Cat. No.: B12241970
M. Wt: 201.18 g/mol
InChI Key: JFMVJMFBYCBLQO-UHFFFAOYSA-N
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Description

3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of triazole, pyridine, and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with 7-amino-1,2,4-triazolo[4,3-a]pyridine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles like amines or thiols replace a leaving group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridine: Shares the triazolo[4,3-a]pyridine core but lacks the oxadiazole ring.

    1,2,4-Oxadiazole: Contains the oxadiazole ring but lacks the triazolo[4,3-a]pyridine moiety.

    3-Methyl-1,2,4-oxadiazole: Similar structure but without the triazolo[4,3-a]pyridine component.

Uniqueness

3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole is unique due to its combination of triazole, pyridine, and oxadiazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H7N5O

Molecular Weight

201.18 g/mol

IUPAC Name

3-methyl-5-([1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H7N5O/c1-6-11-9(15-13-6)7-2-3-14-5-10-12-8(14)4-7/h2-5H,1H3

InChI Key

JFMVJMFBYCBLQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=CN3C=C2

Origin of Product

United States

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